8-Nitro-6-methoxycarbonylcarbostyril
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O5 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
methyl 8-nitro-2-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)7-4-6-2-3-9(14)12-10(6)8(5-7)13(16)17/h2-5H,1H3,(H,12,14) |
InChI Key |
BXZDOBDUKINLKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Nitro 6 Methoxycarbonylcarbostyril
Retrosynthetic Analysis and Key Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org The goal is to simplify the structure until commercially available or easily prepared starting materials are reached. For 8-Nitro-6-methoxycarbonylcarbostyril, two primary retrosynthetic disconnections are considered: one targeting the formation of the carbostyril ring and the other addressing the introduction of the nitro group.
The most logical approaches involve either constructing the substituted carbostyril ring first, followed by nitration, or introducing the nitro group onto a precursor aniline before cyclization. The latter approach can be complicated by the influence of the nitro group on the cyclization reaction. Therefore, strategies focusing on late-stage nitration of a pre-formed 6-methoxycarbonylcarbostyril scaffold are often preferred.
Key disconnections for the carbostyril ring itself lead to two main families of precursors: substituted anthranilates or substituted anilines, which can be cyclized with a suitable three-carbon partner.
Approaches via Anthranilate Condensation
This strategy involves disconnecting the N1-C2 and C4-C4a bonds of the carbostyril ring, leading back to a substituted anthranilic acid derivative. The Niementowski quinoline (B57606) synthesis, which is the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives, provides a foundational method for this approach. wikipedia.org In this case, methyl 4-aminobenzoate would be a logical starting material, which would condense with a carbonyl compound to form the heterocyclic ring.
A plausible synthetic route would involve the condensation of methyl 4-aminobenzoate with a malonic acid derivative or an equivalent C3 synthon. High temperatures are often required for these condensations. wikipedia.org Microwave-assisted organic synthesis has been shown to improve reaction times and yields for similar cyclocondensations involving anthranilic acid. nih.gov
Strategies Utilizing Aniline Cyclization Pathways
An alternative disconnection breaks the N1-C8a and C4-C4a bonds, pointing to a substituted aniline as the key precursor. Several classic named reactions are applicable here, including the Conrad-Limpach and Doebner-von Miller syntheses.
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com For the target molecule, this would entail reacting an aniline bearing a C4-methoxycarbonyl group (methyl 4-aminobenzoate) with a β-ketoester like ethyl acetoacetate. The reaction proceeds via a Schiff base intermediate, and thermal cyclization at high temperatures (~250 °C) yields the 4-hydroxyquinoline product. wikipedia.org
The Doebner-von Miller reaction utilizes the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org This acid-catalyzed reaction could form the desired quinoline core from an appropriately substituted aniline and an unsaturated aldehyde or ketone. nih.goviipseries.org
The general scheme for these aniline-based cyclizations is outlined below:
| Reaction Name | Aniline Precursor | C3 Synthon | Key Conditions | Product Type |
| Conrad-Limpach | Methyl 4-aminobenzoate | β-Ketoester (e.g., Ethyl acetoacetate) | Thermal (~250 °C) or Acid Catalysis | 4-Hydroxyquinolone |
| Doebner-von Miller | Methyl 4-aminobenzoate | α,β-Unsaturated carbonyl (e.g., Acrolein) | Strong Acid (e.g., HCl, H2SO4) | Substituted Quinolone |
Tandem Reactions for Carbostyril Ring Formation
Modern synthetic strategies often employ tandem or cascade reactions to build molecular complexity in a single pot, enhancing efficiency. A powerful approach for quinoline synthesis involves a sequence initiated by a Knoevenagel condensation. wikipedia.org This strategy typically uses an ortho-substituted benzaldehyde, such as 2-azidobenzaldehyde, which undergoes a Knoevenagel condensation with an active methylene compound. The resulting intermediate then undergoes an intramolecular cyclization, such as an aza-Wittig reaction, to form the quinoline ring. figshare.comnih.gov
Applying this logic to the target molecule, a hypothetical route could start with methyl 3-amino-4-formylbenzoate. This precursor would undergo a Knoevenagel condensation with an active methylene compound like malononitrile or ethyl cyanoacetate, followed by an intramolecular cyclization to construct the carbostyril ring with the desired substitution pattern in place.
Regioselective Introduction of the Nitro Moiety at Position 8
The introduction of the nitro group specifically at the C-8 position is a critical and challenging step. The directing effects of the existing substituents on the 6-methoxycarbonylcarbostyril ring play a crucial role in the outcome of electrophilic aromatic substitution. chemistrytalk.orglumenlearning.com The lactam (amide) group is an ortho, para-director, while the methoxycarbonyl group is a meta-director. Their combined influence dictates the position of nitration.
Directed Nitration Protocols on Precursor Scaffolds
Direct nitration of the 6-methoxycarbonylcarbostyril core is the most straightforward approach. The electronic properties of the carbostyril system must be carefully considered. The amide nitrogen is an activating, ortho, para-directing group, which would favor substitution at C-5 and C-7. The methoxycarbonyl group at C-6 is a deactivating, meta-directing group, which would direct incoming electrophiles to C-5 and C-7 as well. This presents a significant challenge for achieving substitution at the C-8 position.
However, studies on the nitration of related heterocyclic systems, such as N-protected tetrahydroquinolines, have demonstrated that regioselectivity can be highly sensitive to reaction conditions and the nature of any protecting groups. researchgate.net Furthermore, in the synthesis of certain fluoroquinolones, an 8-nitro group is successfully introduced and serves to activate the C-7 position for subsequent nucleophilic aromatic substitution, indicating that C-8 nitration is achievable under specific conditions. mdpi.com Achieving C-8 nitration likely requires overcoming the inherent electronic preferences of the scaffold, possibly through steric hindrance or the use of specific nitrating agents and catalysts that can alter the typical regiochemical outcome.
Table of Nitrating Agents and Potential Outcomes:
| Nitrating Agent | Conditions | Expected Major Isomer(s) | Rationale |
| HNO3/H2SO4 | 0 °C to RT | 5-Nitro and/or 7-Nitro | Standard electrophilic aromatic substitution directed by existing activating and deactivating groups. |
| Fuming HNO3 | Low Temperature | 5-Nitro and/or 7-Nitro | Harsher conditions, may lead to multiple nitrations or oxidation. |
| milder nitrating agents | Variable | Potentially C-8 | May allow for kinetic control or exploitation of subtle steric/electronic effects to achieve the less favored C-8 substitution. |
Indirect Nitration Through Functional Group Interconversion
When direct nitration is not regioselective, an indirect approach involving functional group interconversion provides a powerful alternative. This strategy requires the initial synthesis of 8-substituted-6-methoxycarbonylcarbostyril, where the substituent can be reliably converted into a nitro group.
The most common precursor for this transformation is an amino group. The synthetic plan would therefore target the preparation of 8-amino-6-methoxycarbonylcarbostyril. This amino-carbostyril could then be converted to the target 8-nitro compound via two primary methods:
Diazotization followed by nitration: While the Sandmeyer reaction is well-known for converting diazonium salts into halides and cyanides, it is not typically used for direct nitration. wikipedia.org However, variations of this reaction exist.
Oxidation of the amino group: This is a more reliable and widely used method for converting an aromatic amine to a nitro compound. sciencemadness.orgorganic-chemistry.org A variety of oxidizing agents can accomplish this transformation, with peroxy acids being particularly effective. nih.govacs.org For example, in situ formation of performic acid from hydrogen peroxide and formic acid has been shown to selectively oxidize anilines to the corresponding nitroaromatics. acs.org
Comparison of Indirect Nitration Methods:
| Method | Intermediate | Key Reagents | Advantages | Disadvantages |
| Diazotization | 8-Diazonium-6-methoxycarbonylcarbostyril salt | NaNO2, H+; then NaNO2, Cu(I)/Cu(II) | Avoids strong oxidants | Often lower yields; side reactions are common. |
| Oxidation | 8-Amino-6-methoxycarbonylcarbostyril | H2O2/HCOOH (Performic acid); m-CPBA | Generally high yielding and reliable. mdpi.com | Requires handling of strong oxidizing agents; potential for over-oxidation. |
This indirect route, while longer, offers a much higher degree of regiochemical control, making it a more robust and predictable strategy for the synthesis of this compound.
Lewis Acid Catalyzed Nitration Methodologies
The introduction of a nitro group at the C8 position of the 6-methoxycarbonylcarbostyril core is a challenging transformation due to the directing effects of the existing substituents. Lewis acid catalysis offers a powerful tool to control the regioselectivity of nitration reactions on aromatic systems. While direct nitration of the carbostyril ring can lead to a mixture of isomers, the use of Lewis acids can enhance the formation of the desired 8-nitro isomer.
The mechanism of Lewis acid-catalyzed nitration typically involves the coordination of the Lewis acid to the nitrating agent, such as nitric acid or a nitrate salt, which increases its electrophilicity. In the context of a substituted carbostyril, the Lewis acid can also interact with the carbonyl group of the lactam ring or the ester, influencing the electron density distribution within the aromatic ring and thereby directing the incoming electrophile.
A thorough study on the nitration of tetrahydroquinoline, a related heterocyclic system, revealed that the regioselectivity is highly dependent on the reaction conditions and the presence of protecting groups on the nitrogen atom. researchgate.net Nitration of N-protected tetrahydroquinolines under various conditions showed that different isomers could be selectively obtained. researchgate.net For instance, nitration in acidic conditions, where the nitrogen is protonated, leads to different outcomes compared to the nitration of a neutral, N-acylated substrate. researchgate.net
The choice of Lewis acid is critical. Common Lewis acids like AlCl₃, FeCl₃, and BF₃·OEt₂ can be employed. The selection of the appropriate Lewis acid and solvent system can significantly impact the isomer distribution. For example, in the synthesis of isoxazole derivatives from 2-methylquinoline precursors, aluminum trichloride was used as a Lewis acid to activate the substrate and facilitate the reaction with a nitrogen-oxygen source. ru.nl This highlights the ability of Lewis acids to mediate transformations involving nitrogen-containing reagents with heterocyclic compounds.
Table 1: Hypothetical Screening of Lewis Acids for the Regioselective Nitration of 6-Methoxycarbonylcarbostyril
| Entry | Lewis Acid | Nitrating Agent | Solvent | Temperature (°C) | Putative Major Isomer |
|---|---|---|---|---|---|
| 1 | AlCl₃ | HNO₃/Ac₂O | Dichloromethane | 0 | 8-Nitro |
| 2 | FeCl₃ | KNO₃/H₂SO₄ | Acetonitrile | 25 | Mixture of isomers |
| 3 | BF₃·OEt₂ | HNO₃ | Acetic Acid | 0-25 | 8-Nitro |
| 4 | TiCl₄ | N₂O₅ | Dichloromethane | -20 | Mixture of isomers |
Stereocontrolled Synthesis of the Methoxycarbonyl Group at Position 6
The introduction of a methoxycarbonyl group at the C6 position of the carbostyril ring can be achieved through various modern synthetic methods. These approaches offer high efficiency and functional group tolerance.
Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis for the introduction of carbonyl functionalities. mdpi.com The methoxycarbonylation of a 6-halo-carbostyril precursor is a highly effective method for the synthesis of this compound. This reaction typically involves the use of a palladium catalyst, carbon monoxide (CO), and methanol.
The catalytic cycle generally proceeds through the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladated acyl complex. Subsequent nucleophilic attack by methanol leads to the desired ester product and regeneration of the Pd(0) catalyst. ru.nl The choice of ligands for the palladium catalyst is crucial for the efficiency of the reaction. Ligands such as triphenylphosphine (PPh₃) and Xantphos have been shown to be effective in similar carbonylation reactions. mdpi.com
For instance, the palladium-catalyzed carbonylation of ortho-phenylene dihalides with aminoethanols has been studied, demonstrating the feasibility of both aminocarbonylation and alkoxycarbonylation. mdpi.com These studies provide a framework for the selective introduction of ester functionalities onto aromatic rings. While the direct methoxycarbonylation of a 6-halocarbostyril is a logical synthetic route, the specific conditions would need to be optimized.
Oxidative esterification provides an alternative route to the methoxycarbonyl group, often starting from an aldehyde precursor at the C6 position. Various methods for the oxidative esterification of aldehydes to esters have been developed. organic-chemistry.org One common approach involves the use of an oxidizing agent in the presence of methanol.
For example, aldehydes can be converted to methyl esters using catalytic amounts of vanadium pentoxide in combination with hydrogen peroxide in methanol. organic-chemistry.org This method is attractive due to its mild reaction conditions and high efficiency. Another approach utilizes N-heterocyclic carbenes (NHCs) to catalyze the oxidation of aldehydes to esters in the presence of an oxidant like manganese(IV) oxide. organic-chemistry.org
The synthesis of 6-formyl-2-oxo-1,2-dihydroquinoline has been reported, providing a suitable precursor for such an oxidative esterification strategy. nih.gov The application of these oxidative esterification methods to a 6-formylcarbostyril derivative would offer a direct and potentially high-yielding route to the desired 6-methoxycarbonyl functionality.
Enzymatic catalysis, particularly with lipases, offers a green and highly selective method for ester synthesis. nih.gov Lipases can catalyze the esterification of a carboxylic acid with an alcohol under mild conditions. researchgate.netgoogle.com In the context of this compound synthesis, a chemoenzymatic approach could involve the lipase-catalyzed esterification of 2-oxo-1,2-dihydroquinoline-6-carboxylic acid with methanol.
The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been described, indicating that the synthesis of the 6-carboxylic acid analogue is feasible. mdpi.comresearchgate.net Lipase-catalyzed esterification in non-aqueous media is a well-established technique and has been used for the synthesis of a wide variety of esters. researchgate.net The use of an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is common in these transformations, allowing for easy separation and reuse of the biocatalyst. nih.govresearchgate.net
The reaction is typically carried out in an organic solvent to shift the equilibrium towards ester formation by removing the water produced. nih.gov This chemoenzymatic strategy would provide a sustainable and highly selective route to the 6-methoxycarbonyl group.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact. nih.govmdpi.comwhiterose.ac.ukunica.itnih.gov This includes the use of safer solvents, energy-efficient reaction conditions, and catalytic methods.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.netnih.govmdpi.com The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like quinolones.
The enhanced reaction rates observed under microwave irradiation are attributed to the efficient and uniform heating of the reaction mixture. researchgate.net Several studies have compared the outcomes of microwave-assisted synthesis with conventional heating for various reactions, consistently demonstrating the advantages of the former. For example, a microwave-assisted Friedländer synthesis of 8-hydroxyquinolines resulted in a significantly higher average yield (72%) compared to conventional oil-bath heating (34%). nih.gov
In the context of synthesizing this compound, microwave irradiation could be applied to several steps, including the cyclization to form the carbostyril core, the palladium-catalyzed carbonylation, and the nitration reaction. The table below presents a comparison of reaction times and yields for the synthesis of quinoline derivatives using conventional versus microwave-assisted methods, illustrating the potential for reaction acceleration.
Table 2: Comparison of Conventional Heating and Microwave-Assisted Synthesis for Quinolone Derivatives
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Friedländer Synthesis of 8-hydroxyquinolines | 24-48 h, 34% (average) | 30-40 min, 72% (average) | nih.gov |
| Synthesis of quinoline-fused 1,4-benzodiazepines | 8-10 h, 62-65% | 15-20 min, 92-97% | nih.gov |
| Post-Ugi Intramolecular Annulation | 12 h, 36% | 12 h, 78% | mdpi.com |
| Synthesis of Pyrazolo[3,4-b]pyridines | 6-8 h, 70-80% | 10-15 min, 85-95% | mdpi.com |
Flow Chemistry Systems for Enhanced Throughput and Control
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients. google.comwikipedia.orgnih.gov In the context of synthesizing this compound, a multi-step process often involving nitration, cyclization, and esterification, flow chemistry offers significant advantages over conventional batch methods. The key benefits include superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles, particularly when handling hazardous reagents or intermediates. google.com
The synthesis of the carbostyril backbone can be intensified using microreactor technology. For instance, the Doebner-von Miller reaction or a modified Conrad-Limpach synthesis could be adapted to a continuous-flow setup. Reagents would be pumped into a heated and pressurized microreactor, allowing for precise temperature and residence time control. This level of control is crucial for minimizing the formation of byproducts and improving the regioselectivity of the cyclization step. The nitration step, which is highly exothermic, can be performed with greater safety in a flow reactor due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation and prevents thermal runaways. google.com
A hypothetical multi-step flow synthesis of this compound could be designed as a "telescoped" process, where the output of one reactor is directly fed into the next without intermediate purification. wikipedia.org This approach significantly reduces processing time and waste generation.
Table 1: Comparison of Batch vs. Flow Synthesis for a Key Cyclization Step
| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | 8 - 12 hours | 15 - 30 minutes |
| Temperature | 120 °C | 150 - 180 °C (superheated) |
| Pressure | Atmospheric | 10 - 15 bar |
| Yield | 65 - 75% | 85 - 95% |
| Safety | Risk of thermal runaway | Excellent heat transfer, minimal risk |
| Scalability | Difficult, requires process redesign | Straightforward by numbering-up |
This table presents representative data for the synthesis of a substituted carbostyril core, illustrating the potential advantages of flow chemistry.
Solvent-Free and Neoteric Solvent Technologies
The environmental impact of organic synthesis is largely attributed to the extensive use of volatile organic compounds (VOCs) as solvents. Consequently, the development of solvent-free and neoteric solvent technologies is a cornerstone of green chemistry. For the synthesis of this compound, these approaches can lead to cleaner reaction profiles and simplified purification procedures.
Solvent-free reactions, often facilitated by solid-supported catalysts or microwave irradiation, can be highly efficient. For example, a key cyclization step in the carbostyril synthesis could be performed by adsorbing the reactants onto a solid support like silica or alumina, followed by heating. This technique can enhance reaction rates and, in some cases, alter selectivity compared to solution-phase reactions.
Neoteric solvents, such as ionic liquids (ILs) and supercritical fluids (SCFs), offer unique properties that can be exploited for carbostyril synthesis. Ionic liquids, with their negligible vapor pressure and high thermal stability, can serve as both catalyst and solvent. For instance, a Brønsted acidic ionic liquid could catalyze the Friedländer annulation, a common method for quinoline and carbostyril synthesis, under solvent-free conditions. europeanpharmaceuticalreview.com
Supercritical carbon dioxide (scCO2) is another promising neoteric solvent. Its properties can be tuned by varying temperature and pressure, allowing for control over solubility and reactivity. Furthermore, scCO2 is non-toxic, non-flammable, and easily removed from the reaction mixture, simplifying product isolation.
Table 2: Effect of Different Solvents on a Hypothetical Esterification Step
| Solvent | Reaction Time (hours) | Yield (%) | Environmental Impact |
| Toluene | 10 | 80 | High (VOC) |
| Ionic Liquid ([bmim]HSO4) | 4 | 92 | Low (recyclable, low volatility) |
| Supercritical CO2 | 2 | 95 | Very Low (non-toxic, easily removed) |
| Solvent-Free (Microwave) | 0.5 | 90 | Minimal |
This table provides illustrative data on the final esterification step to produce this compound, highlighting the benefits of neoteric and solvent-free approaches.
Catalytic Efficiency and Atom Economy in Carbostyril Synthesis
The principles of green chemistry emphasize the importance of catalytic efficiency and atom economy in chemical transformations. nih.govacs.org Atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. acs.org Traditional multi-step syntheses of complex molecules like this compound often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste.
To address this, modern synthetic routes focus on the use of highly efficient catalysts that can promote reactions with high selectivity and turnover numbers. For the synthesis of the carbostyril core, various catalytic systems have been developed. These include transition-metal catalysts (e.g., palladium, copper, gold) for C-H activation and cross-coupling reactions, as well as metal-free organocatalysts. researchgate.net For instance, a palladium-catalyzed intramolecular cyclization could provide a highly atom-economical route to the carbostyril ring system.
Organocatalysis offers an attractive alternative to metal-based systems, avoiding issues of metal toxicity and contamination of the final product. researchgate.net Proline and its derivatives, for example, can catalyze aldol and Mannich-type reactions that are key steps in some carbostyril synthetic pathways. The use of recyclable catalysts, whether homogeneous or heterogeneous, further enhances the sustainability of the process.
Table 3: Atom Economy of Different Synthetic Routes to a Carbostyril Precursor
| Synthetic Route | Key Reagents | Number of Steps | Overall Yield (%) | Atom Economy (%) |
| Classical Conrad-Limpach | Aniline, Diethyl malonate | 3 | 55 | 60 |
| Palladium-catalyzed Cyclization | Substituted acrylamide | 1 | 85 | 95 |
| Organocatalytic Cascade | o-nitrobenzaldehyde, malonate | 2 | 75 | 88 |
This table presents a comparative analysis of different synthetic strategies for a key intermediate in the synthesis of this compound, emphasizing the improvements in atom economy with modern catalytic methods.
Purification and Isolation Strategies for Optimal Yield and Purity
The purification and isolation of the final product are critical steps in any chemical synthesis, directly impacting the yield and purity. For a compound like this compound, which is likely to be a solid with moderate polarity, a combination of advanced techniques may be necessary to achieve the desired specifications, especially for pharmaceutical applications.
Advanced Chromatographic Techniques (e.g., Preparative HPLC, SFC)
For high-purity isolation of this compound, advanced chromatographic techniques are indispensable. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating complex mixtures and isolating target compounds in gram to kilogram quantities. lcms.cz By carefully selecting the stationary phase (e.g., reversed-phase C18 or normal-phase silica) and optimizing the mobile phase composition, it is possible to resolve the desired product from closely related impurities.
Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to preparative HPLC. wikipedia.orgyoutube.comteledynelabs.comlibretexts.org SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which has a lower viscosity and higher diffusivity than liquid solvents. youtube.comlibretexts.org This results in faster separations and a significant reduction in the consumption of organic solvents. For a moderately polar compound like this compound, SFC could offer an efficient and environmentally friendly purification method.
Table 4: Comparison of Preparative HPLC and SFC for the Purification of a Nitro-substituted Carbostyril
| Parameter | Preparative HPLC (Reversed-Phase) | Preparative SFC |
| Mobile Phase | Acetonitrile/Water | Supercritical CO2/Methanol |
| Solvent Consumption | High | Low |
| Run Time per Injection | 30 - 45 minutes | 10 - 15 minutes |
| Product Recovery | 85 - 90% | 90 - 95% |
| Environmental Impact | Significant | Low |
This table provides a representative comparison of preparative HPLC and SFC for the purification of a compound structurally similar to this compound.
Crystallization Engineering for Polymorph Control
Crystallization is a crucial final step for the purification and isolation of solid compounds. ethz.ch For pharmaceutical applications, controlling the crystalline form (polymorphism) is of utmost importance, as different polymorphs can exhibit different physical properties such as solubility, stability, and bioavailability. europeanpharmaceuticalreview.comnih.govsphinxsai.commdpi.commt.com
Crystallization engineering involves a systematic approach to control the nucleation and growth of crystals to obtain the desired polymorph with a specific crystal size distribution and morphology. engineering.org.cn This can be achieved by carefully controlling parameters such as supersaturation, temperature, solvent system, and agitation rate. The use of process analytical technology (PAT), such as in-situ monitoring of particle size and shape, can provide real-time feedback for process control. For this compound, a detailed polymorph screen would be necessary to identify all possible crystalline forms and the conditions under which they are formed. europeanpharmaceuticalreview.com
Table 5: Influence of Crystallization Conditions on the Polymorphic Outcome of a Model Nitroaromatic Compound
| Solvent System | Cooling Rate (°C/hour) | Predominant Polymorph | Crystal Habit |
| Ethanol/Water | 10 | Form I (stable) | Prismatic |
| Ethanol/Water | 30 | Form II (metastable) | Needles |
| Acetone | 10 | Form I (stable) | Plates |
| Isopropanol | 20 | Amorphous | - |
This table illustrates how different crystallization parameters can influence the polymorphic form and crystal habit of a nitroaromatic compound, which would be relevant for this compound.
Membrane Separations and Supercritical Fluid Extraction
Membrane-based separation techniques, such as organic solvent nanofiltration (OSN), are gaining traction as energy-efficient methods for purification in organic synthesis. acs.orgnih.govnih.govacs.org OSN can be used to separate the desired product from catalysts, unreacted starting materials, and byproducts based on molecular size. This technique could be particularly useful in a continuous synthesis process for the initial purification of the reaction mixture containing this compound before final crystallization.
Supercritical Fluid Extraction (SFE) is another green separation technology that can be employed for the purification of solid compounds. researchgate.netnih.govnih.govmdpi.comscielo.br Using supercritical carbon dioxide, it is possible to selectively extract impurities from the solid crude product or, conversely, to extract the product itself, leaving impurities behind. The selectivity of SFE can be fine-tuned by adjusting the temperature and pressure of the supercritical fluid, as well as by adding a co-solvent. nih.gov
Table 6: Potential Applications of Membrane Separation and SFE in the Purification of this compound
| Technique | Application Stage | Principle of Separation | Potential Advantages |
| Organic Solvent Nanofiltration (OSN) | Post-reaction, pre-crystallization | Molecular size exclusion | Reduced solvent usage, continuous processing |
| Supercritical Fluid Extraction (SFE) | Final purification of crude solid | Differential solubility in scCO2 | Avoidance of organic solvents, selective removal of impurities |
This table outlines the potential applications and benefits of membrane separations and supercritical fluid extraction in the purification process for this compound.
Reactivity, Functionalization, and Derivatization of 8 Nitro 6 Methoxycarbonylcarbostyril
Transformations of the Nitro Group at Position 8
The nitro group at the C8-position significantly influences the electronic properties of the quinolone ring system, rendering it susceptible to various chemical modifications. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack.
Selective Reduction to Amines, Hydroxylamines, and Azoxy Derivatives
The reduction of the aromatic nitro group is a fundamental transformation, providing access to amino derivatives that are crucial precursors for further functionalization. A variety of reagents can achieve this transformation with high selectivity, leaving other functional groups like the ester and the lactam ring of the carbostyril intact.
Commonly employed methods for the reduction of nitroarenes to anilines include the use of metals in acidic media, such as iron in acetic acid (Fe/AcOH). This system is known for its mildness and selectivity. For instance, in domino reactions involving 2-nitrobenzaldehydes, Fe/AcOH is used to reduce the nitro group in situ to form an amine, which then participates in cyclization reactions to form quinolines. mdpi.com Another effective system for the selective reduction of aromatic nitro compounds in the presence of other reducible groups, including carbonyls and halides, is dicobalt octacarbonyl with water (Co₂(CO)₈-H₂O). scispace.com This reagent has been shown to reduce a wide variety of substituted nitrobenzenes to their corresponding anilines in high yields. scispace.com
The selective reduction can also be halted at intermediate stages. Photoreduction of nitroarenes using isopropanol (iPrOH) has been demonstrated to yield N-(hetero)arylhydroxylamines chemoselectively, without affecting esters, nitriles, or ketones. acs.org While specific examples for 8-nitro-6-methoxycarbonylcarbostyril are not detailed in the available literature, these established methods for related nitroaromatic compounds are highly indicative of the potential pathways for its reduction.
Table 1: Representative Conditions for Selective Nitro Group Reduction on Aromatic Scaffolds
| Reagent System | Product | Substrate Scope | Reference |
| Fe / Acetic Acid | Amine | 2-Nitrobenzaldehydes | mdpi.com |
| Co₂(CO)₈ / H₂O | Amine | Substituted Nitrobenzenes | scispace.com |
| iPrOH / UV light | Hydroxylamine | Substituted Nitrobenzenes | acs.org |
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Nitro Moiety
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr), as it stabilizes the negatively charged Meisenheimer complex intermediate. mdpi.com In the context of nitroquinolines, the nitro group facilitates the displacement of a leaving group (like a halogen) or, in some cases, a hydrogen atom from positions ortho or para to it.
Research on 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) reveals a unique reactivity pattern influenced by the 8-nitro group. nih.gov Steric repulsion between the N-methyl group and the 8-nitro group distorts the planarity of the quinolone ring. This strain makes the pyridone ring behave more like an activated nitroalkene, promoting a cine-substitution reaction where nucleophiles attack the C4-position, leading to the elimination of the C3-nitro group. nih.govnih.gov While this is not a direct substitution at the C8-position, it highlights the profound electronic and steric influence of the 8-nitro group on the molecule's reactivity.
Another relevant reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a nucleophile attacks an electron-deficient aromatic ring at a hydrogen-bearing carbon, followed by the elimination of a leaving group from the nucleophile to restore aromaticity. This has been demonstrated in the amination of nitroquinoline derivatives, where a nucleophile can attack the position ortho to the nitro group. nih.gov
Photoinduced Reactions of the Nitro Group
Photoinduced reactions offer alternative pathways for the transformation of nitroaromatic compounds. As mentioned previously, the photoreduction of substituted nitro (hetero)arenes using isopropanol can selectively produce N-arylhydroxylamines. acs.org This process is particularly effective for nitroaromatics bearing electron-withdrawing groups. This methodology represents a potential route for the selective, partial reduction of the nitro group in this compound under mild conditions.
Chemical Modifications of the Methoxycarbonyl Functionality at Position 6
The methoxycarbonyl group at the C6-position is a versatile handle for derivatization through reactions typical of carboxylic esters.
Hydrolysis to Carboxylic Acid Derivatives
The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in the synthesis of quinolone-based compounds to allow for subsequent modifications, such as amidation. For example, the synthesis of 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is achieved from its ethyl ester precursor, demonstrating the feasibility of this reaction on the carbostyril core. nih.gov The resulting carboxylic acid is a key intermediate for creating a wide array of derivatives.
Transesterification and Amidation Reactions
Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com This allows for the modification of the ester group to modulate properties such as solubility or to introduce other functional moieties.
More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine to form an amide bond. This is a robust and widely used strategy. For instance, 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been successfully coupled with various anilines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) to yield the corresponding carboxamides. nih.gov This demonstrates a reliable method for derivatizing the C6-position of the title compound following hydrolysis.
Table 2: Example of Amide Formation on a 2-Oxo-1,2-dihydroquinoline Carboxylic Acid Scaffold
| Carboxylic Acid | Amine | Coupling Reagents | Product | Reference |
| 8-(Methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Aniline | HATU, DIPEA in DMF | 8-(Methylamino)-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | nih.gov |
Electrophilic and Nucleophilic Aromatic Substitutions on the Carbostyril Core
The carbostyril core of this compound is an electron-deficient aromatic system. lkouniv.ac.in This is due to the combined electron-withdrawing effects of the nitro group at C-8, the methoxycarbonyl group at C-6, and the carbonyl group within the quinolone ring system. lkouniv.ac.indalalinstitute.com These deactivating groups significantly influence the reactivity and regioselectivity of aromatic substitution reactions. Electrophilic aromatic substitution (SEAr) reactions are generally disfavored and require harsh conditions, while the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the nitro group. wikipedia.orgmasterorganicchemistry.com
Introducing halogen atoms onto the carbostyril skeleton provides valuable synthons for further modifications, such as cross-coupling reactions. However, the strongly deactivated nature of the ring system makes direct electrophilic halogenation challenging. lkouniv.ac.in Forcing conditions, such as high temperatures and strong Lewis acid catalysts, are typically required. lkouniv.ac.in
The directing effects of the existing substituents determine the likely positions of substitution:
The nitro group at C-8 is a powerful deactivating group and a meta-director, influencing positions 5 and 7.
The methoxycarbonyl group at C-6 is also deactivating and meta-directing, primarily influencing position 5 and 7.
The lactam moiety has a more complex influence. The carbonyl group deactivates the ring, while the nitrogen lone pair can activate it, although in this amide system, its donating ability is reduced.
Considering these factors, electrophilic attack is most likely to occur at the C-5 or C-7 positions, which are meta to the C-6 and C-8 deactivating groups. Halogenation at the C-3 or C-4 positions of the quinolone ring is also possible under specific conditions, often proceeding through different mechanisms.
Table 2: Potential Halogenation Reactions
| Reagent | Catalyst | Potential Product(s) |
|---|---|---|
| Br₂ | FeBr₃ | 5-Bromo- or 7-Bromo-8-nitro-6-methoxycarbonylcarbostyril |
| Cl₂ | AlCl₃ | 5-Chloro- or 7-Chloro-8-nitro-6-methoxycarbonylcarbostyril |
N-Alkylation and N-Acylation: The nitrogen atom of the carbostyril's lactam ring can undergo alkylation and acylation. The N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate an amide anion. This nucleophilic anion can then react with various electrophiles.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces an alkyl group onto the nitrogen atom.
N-Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, forming an N-acyl derivative.
C-Alkylation and C-Acylation (Friedel-Crafts Reactions): Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions. However, they are severely hindered on strongly deactivated aromatic rings. wikipedia.org The presence of the nitro and methoxycarbonyl groups makes the carbostyril ring in this compound highly unreactive towards these transformations. The Lewis acid catalysts required for the reaction (e.g., AlCl₃) would likely coordinate strongly with the carbonyl and nitro groups, further deactivating the ring and inhibiting the reaction. Therefore, direct Friedel-Crafts reactions on this substrate are generally not feasible under standard conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For a molecule like this compound, these reactions provide a pathway to introduce complex substituents onto the carbostyril core.
Recent advances in cross-coupling chemistry have shown that nitroarenes can serve directly as electrophilic partners, particularly in Suzuki-Miyaura couplings. organic-chemistry.orgmdpi.comnih.gov This approach involves the cleavage of the C–NO₂ bond by a palladium catalyst, offering a significant advantage as it bypasses the need to first convert the nitroarene to a halide or triflate. organic-chemistry.orgnih.gov
Suzuki-Miyaura Coupling: The nitro group at the C-8 position can potentially be used as a leaving group in a denitrative Suzuki-Miyaura coupling. This would involve reacting this compound with a variety of aryl or vinyl boronic acids or esters in the presence of a suitable palladium catalyst and base. organic-chemistry.orgmdpi.comnih.gov
Table 3: Representative Suzuki-Miyaura Reaction
| Coupling Partner | Catalyst System | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / BrettPhos | K₃PO₄ | 8-Phenyl-6-methoxycarbonylcarbostyril |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 8-(4-Methoxyphenyl)-6-methoxycarbonylcarbostyril |
Heck and Sonogashira Coupling: The Heck and Sonogashira reactions typically require an aryl halide or triflate as the electrophilic partner. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org Therefore, these reactions would be performed on a halogenated derivative of this compound (as discussed in section 3.3.1).
Heck Reaction: A 5- or 7-bromo derivative could be coupled with various alkenes (e.g., styrene, acrylates) using a palladium catalyst to form a new C-C double bond at that position. mdpi.comyoutube.comresearchgate.net
Sonogashira Coupling: A 5- or 7-iodo or bromo derivative could be coupled with terminal alkynes in the presence of palladium and copper co-catalysts to install an alkyne functionality. organic-chemistry.orgwikipedia.orgnih.gov
Direct C-H functionalization is a highly desirable and atom-economical strategy for modifying complex molecules. nih.gov It avoids the pre-functionalization steps often required for traditional cross-coupling reactions. For the this compound ring, C-H activation would target the unsubstituted positions (3, 4, 5, and 7).
The development of C-H functionalization methods for quinoline (B57606) and its derivatives is an active area of research. nih.govrsc.org Often, these reactions are guided by a directing group. In the subject molecule, the lactam carbonyl oxygen could potentially act as a weak directing group to facilitate ortho-C-H activation at the C-7 position.
Potential C-H functionalization reactions include:
Direct Arylation: Palladium-catalyzed reactions with aryl halides could introduce an aryl group at a specific C-H bond, often at the most accessible or electronically favored position.
Oxidative Coupling: Reactions where a C-H bond is coupled with a nucleophile under oxidative conditions.
Photocatalytic and Electrocatalytic Methods: These modern techniques offer green and efficient strategies for selective C-H functionalization on heterocyclic scaffolds like quinolines. rsc.org
The electron-deficient nature of the ring system presents both challenges and opportunities for selective C-H functionalization, and the development of specific protocols for this substrate would require dedicated investigation.
Buchwald-Hartwig Amination and Other N-Arylation Reactions
The presence of a secondary amine within the carbostyril ring system makes this compound a prime candidate for N-arylation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction typically involves the coupling of an amine with an aryl halide or triflate. In the context of this compound, the carbostyril nitrogen would serve as the nucleophilic partner.
The successful implementation of a Buchwald-Hartwig reaction on this substrate would depend on several factors, including the choice of catalyst, ligand, and base. The electron-withdrawing nature of the nitro and methoxycarbonyl groups would decrease the nucleophilicity of the nitrogen atom, potentially requiring more reactive catalytic systems. Modern Buchwald-Hartwig protocols utilize bulky, electron-rich phosphine ligands that can facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Table 1: Hypothetical Buchwald-Hartwig Amination of this compound
| Aryl Halide Partner | Catalyst/Ligand System | Base | Potential Product |
| Aryl Bromide | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1-Aryl-8-nitro-6-methoxycarbonylcarbostyril |
| Aryl Chloride | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1-Aryl-8-nitro-6-methoxycarbonylcarbostyril |
| Aryl Iodide | Pd(OAc)₂ / BINAP | NaOtBu | 1-Aryl-8-nitro-6-methoxycarbonylcarbostyril |
Beyond palladium catalysis, copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, represent an alternative strategy. These reactions can sometimes offer complementary reactivity and may be more tolerant of certain functional groups. The reaction of this compound with an aryl halide in the presence of a copper catalyst and a suitable ligand could also yield the corresponding N-aryl carbostyril derivative.
Chemo- and Regioselective Functionalization Studies
The structure of this compound presents multiple reactive sites, making chemo- and regioselective functionalization a key challenge and opportunity. The aromatic ring is activated towards nucleophilic aromatic substitution (SNA_r) by the strongly electron-withdrawing nitro group, particularly at the positions ortho and para to it. However, the carbostyril ring itself possesses a distinct reactivity profile.
The primary sites for potential functionalization include:
The Nitrogen Atom: As discussed, N-arylation or N-alkylation is a plausible transformation.
The Aromatic Ring: The positions ortho and para to the nitro group (positions 7 and 9, though position 9 is part of the fused ring system) are electronically activated for nucleophilic attack. However, steric hindrance from the adjacent methoxycarbonyl group and the fused ring may influence the regioselectivity. Electrophilic aromatic substitution, on the other hand, would be disfavored due to the deactivating nature of the substituents.
The Nitro Group: The nitro group can be reduced to an amine, which would then open up a wide array of subsequent functionalization possibilities, such as diazotization followed by Sandmeyer reactions, or amide bond formation.
The Methoxycarbonyl Group: This ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or alcohols (via reduction).
Achieving selectivity would rely on the careful choice of reagents and reaction conditions. For instance, a mild reducing agent might selectively reduce the nitro group without affecting the ester, while a strong reducing agent like lithium aluminum hydride would likely reduce both functionalities.
Stereoselective Reactions Incorporating this compound into Chiral Architectures
The planar, achiral nature of this compound means that its incorporation into chiral architectures would necessitate the introduction of new stereocenters. This could be achieved through several conceptual strategies:
Asymmetric Catalysis on a Derivative: If the nitro group were reduced to an amine, this new functionality could be used to direct asymmetric transformations. For example, the resulting amino-carbostyril could be acylated with a chiral auxiliary, which could then direct stereoselective reactions on other parts of the molecule.
Coupling with Chiral Partners: The carbostyril could be used as a scaffold to be coupled with enantiomerically pure building blocks. For example, a derivative of this compound with a suitable handle (e.g., a carboxylic acid derived from the ester) could be coupled with a chiral amine or alcohol using standard peptide coupling or esterification conditions.
Atroposelective Synthesis: If a bulky group were introduced at the N-1 position via a reaction like the Buchwald-Hartwig amination, it is conceivable that restricted rotation around the newly formed C-N bond could lead to atropisomerism, which are stereoisomers arising from hindered rotation. The synthesis of such atropisomers in an enantioselective manner would require the use of chiral catalysts or auxiliaries.
While no specific examples of stereoselective reactions involving this compound have been reported, the principles of asymmetric synthesis provide a clear roadmap for how this compound could be utilized in the construction of complex, chiral molecules. Future research in this area would be crucial to unlock the full potential of this intriguing carbostyril derivative.
Advanced Structural and Spectroscopic Elucidation of 8 Nitro 6 Methoxycarbonylcarbostyril
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like 8-Nitro-6-methoxycarbonylcarbostyril. researchgate.net The carbostyril ring system can theoretically exist in tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. However, for 2-quinolones, the lactam form is overwhelmingly favored under typical conditions. NMR studies are crucial for confirming this and for elucidating the preferred conformation of the flexible methoxycarbonyl and nitro substituents. frontiersin.orgnih.gov
One-dimensional (1D) NMR provides initial information, but resonance overlap can obscure complete assignment. Two-dimensional (2D) NMR experiments are essential for resolving these ambiguities by spreading correlations across a second frequency dimension. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would reveal correlations between adjacent protons on the carbostyril ring, specifically between H-3 and H-4, confirming their vicinal relationship. The protons at H-5 and H-7 are isolated and would not show COSY cross-peaks with other aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). wikipedia.org It allows for the unambiguous assignment of carbon signals for all protonated carbons, such as C-3, C-4, C-5, C-7, and the methoxy (B1213986) group carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) ¹H-¹³C couplings. This is arguably the most powerful tool for piecing together the molecular skeleton. Key expected correlations would include:
The methoxy protons (-OCH₃) to the ester carbonyl carbon (C=O) and to C-6.
The N-H proton to C-2, C-8a, and C-3.
Proton H-5 to C-4, C-6, C-8a, and the ester carbonyl carbon.
Proton H-7 to C-5, C-8, and C-8a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's conformation. Key through-space interactions would be expected between:
The H-7 proton and the oxygen atoms of the C-8 nitro group, which helps define the rotational preference of the nitro group.
The H-5 proton and the methoxycarbonyl group at C-6, providing insight into the orientation of the ester.
The H-4 proton and the H-5 proton.
A summary of predicted 2D NMR correlations is presented in the table below.
| Proton (¹H) | COSY Correlations (with ¹H) | Key HMBC Correlations (with ¹³C) | Key NOESY Correlations (with ¹H) |
| N-H | - | C-2, C-3, C-8a | H-3 |
| H-3 | H-4 | C-2, C-4, C-4a | N-H, H-4 |
| H-4 | H-3 | C-2, C-3, C-4a, C-5 | H-3, H-5 |
| H-5 | - | C-4, C-6, C-7, C-8a, Ester C=O | H-4, Methoxy Protons |
| H-7 | - | C-5, C-8, C-8a | H-5, Protons on Nitro Group (if applicable) |
| Methoxy (-OCH₃) | - | C-6, Ester C=O | H-5 |
Variable temperature (VT) NMR experiments can provide valuable information on dynamic processes such as conformational changes that are intermediate on the NMR timescale. For this compound, two primary dynamic processes could be investigated:
Rotation of Substituents: The rotation around the C6-C(O)OCH₃ bond and the C8-NO₂ bond may be sterically hindered. At low temperatures, this rotation could slow sufficiently to cause broadening or decoalescence of signals for nearby protons (like H-5 and H-7) into multiple distinct signals representing different stable conformers.
Tautomeric Equilibrium: While the lactam form is dominant, VT-NMR can be used to study any potential minor tautomers. nih.gov Changes in temperature can shift the equilibrium, which would be observable by the appearance or change in the intensity of minor peaks corresponding to the lactim form.
In the solid state, broad spectral lines are common due to anisotropic interactions. emory.edu Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra. wikipedia.org Solid-state NMR (ssNMR) is particularly powerful for studying polymorphism and intermolecular forces. mdpi.com
Polymorph Characterization: Different crystalline forms (polymorphs) of a compound will have distinct molecular packing and intermolecular interactions. This results in different local electronic environments for the nuclei. Consequently, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectra can serve as a fingerprint for each polymorph, showing unique chemical shifts and peak multiplicities for the carbon atoms. mdpi.com For instance, the carbonyl carbons (C-2 and the ester C=O) are particularly sensitive to their environment and would likely show distinct shifts between different polymorphic forms.
Intermolecular Interactions: ssNMR can directly probe hydrogen bonding. The ¹H chemical shift of the N-H proton is highly sensitive to its involvement in hydrogen bonding. Furthermore, advanced ssNMR techniques can measure internuclear distances, providing direct evidence and geometric details of the hydrogen-bonding network within the crystal lattice, primarily involving the N-H group as a donor and the carbonyl or nitro oxygen atoms as acceptors.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Hydrogen Bonding Networks
The spectrum of this compound is expected to be rich with characteristic absorption bands corresponding to its various functional groups.
N-H Group: A sharp to moderately broad band is expected in the range of 3100-3300 cm⁻¹ in the FT-IR spectrum, corresponding to the N-H stretching vibration. Its exact position and broadness are indicative of the strength of hydrogen bonding.
Carbonyl Groups (C=O): Two distinct C=O stretching vibrations will be present. The lactam (carbostyril) carbonyl typically appears around 1650-1670 cm⁻¹. The ester carbonyl stretch is expected at a higher frequency, typically 1715-1730 cm⁻¹.
Nitro Group (NO₂): The nitro group gives rise to two characteristic strong bands in the FT-IR spectrum: an asymmetric stretching vibration (νas) around 1520-1560 cm⁻¹ and a symmetric stretching vibration (νs) around 1340-1370 cm⁻¹.
Aromatic Ring: C=C stretching vibrations within the quinolone ring system typically appear in the 1450-1620 cm⁻¹ region. C-H stretching vibrations appear above 3000 cm⁻¹.
Ester C-O Bonds: Strong bands corresponding to the C-O stretching of the ester group are expected in the 1100-1300 cm⁻¹ range.
The following table provides a summary of expected key vibrational bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Amide N-H | Stretch | 3100 - 3300 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Methoxy C-H | Stretch | 2850 - 2960 | Medium-Weak |
| Ester C=O | Stretch | 1715 - 1730 | Strong |
| Amide C=O | Stretch (Amide I) | 1650 - 1670 | Strong |
| Aromatic C=C | Stretch | 1450 - 1620 | Medium-Strong |
| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |
| Nitro NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |
| Ester C-O | Stretch | 1100 - 1300 | Strong |
Overlap is possible, particularly in the fingerprint region below 1500 cm⁻¹, where various bending and stretching modes can coincide.
Vibrational spectroscopy is highly sensitive to the solid-state form of a material.
Crystalline vs. Amorphous: Crystalline forms have a well-defined, long-range molecular order. This results in sharp, well-resolved bands in both FT-IR and Raman spectra. In contrast, an amorphous state lacks this long-range order, leading to a distribution of local environments for the molecules. This distribution causes significant broadening of the vibrational bands, resulting in a spectrum with less defined features.
Polymorphs: Different polymorphs, having distinct crystal lattices and intermolecular interactions (especially hydrogen bonding), will exhibit noticeable differences in their vibrational spectra. nih.gov These differences can manifest as:
Shifts in the position of key bands, particularly those involved in hydrogen bonding (e.g., N-H and C=O stretches).
Splitting of bands due to the presence of multiple, crystallographically non-equivalent molecules in the unit cell.
The appearance or disappearance of certain bands in the low-frequency region of the Raman spectrum (below 200 cm⁻¹), which corresponds to lattice vibrations (phonon modes) that are unique to each crystal structure.
X-Ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Single Crystal X-Ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. omicsonline.org By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is produced. This pattern is then used to calculate the electron density distribution within the crystal, revealing the precise location of each atom.
For this compound, a successful SCXRD analysis would yield a comprehensive set of crystallographic data, which would typically be presented in a table similar to the hypothetical data below.
Hypothetical Single Crystal X-Ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₂H₈N₂O₅ |
| Formula Weight | 260.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1078 |
| Z | 4 |
This data would allow for the detailed analysis of the molecule's planarity, the torsion angles between the carbostyril ring and the nitro and methoxycarbonyl substituents, and any intramolecular hydrogen bonding.
Powder X-Ray Diffraction for Polymorph Screening and Characterization
Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze the crystalline nature of a bulk sample. nih.gov It is particularly crucial for identifying different crystalline forms, or polymorphs, of a compound, which can have distinct physical properties. omicsonline.org
A PXRD pattern is a fingerprint of a specific crystalline solid. For this compound, a polymorph screen would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD. Each unique pattern would indicate a different polymorph. The data is typically presented as a plot of intensity versus the diffraction angle (2θ).
Hypothetical Powder X-Ray Diffraction Data for this compound (Form I)
| 2θ (°) | Intensity (%) |
|---|---|
| 10.5 | 85 |
| 12.8 | 60 |
| 18.2 | 100 |
| 21.7 | 75 |
Co-crystal and Salt Form Characterization
The formation of co-crystals or salts is a common strategy to modify the physicochemical properties of a molecule. youtube.com Co-crystals are multi-component crystals held together by non-ionic interactions, while salts are formed through ionic bonds. youtube.com
Screening for co-crystal and salt forms of this compound would involve reacting it with a library of pharmaceutically acceptable co-formers and acids/bases. The resulting solids would be analyzed by techniques such as PXRD and single-crystal X-ray diffraction to confirm the formation of a new crystalline phase and to characterize its structure.
Advanced Mass Spectrometry for Fragmentation Pathways and Purity Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov This is a critical step in confirming the identity of a newly synthesized compound.
For this compound (C₁₂H₈N₂O₅), the theoretical exact mass of the molecular ion ([M+H]⁺) would be calculated and compared to the experimentally determined value.
Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ | 261.0455 | 261.0452 | -1.1 |
A small difference between the theoretical and measured mass, typically less than 5 ppm, provides strong evidence for the proposed elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected ion. nih.gov In an MS/MS experiment, the molecular ion is isolated, fragmented, and the masses of the resulting fragment ions are measured. This provides valuable information about the compound's structure and chemical bonds.
The fragmentation of this compound would likely involve characteristic losses of the nitro and methoxycarbonyl groups. For nitroaromatic compounds, common fragmentation pathways include the loss of NO, NO₂, and the substituent groups.
Hypothetical Tandem Mass Spectrometry Fragmentation Data for this compound ([M+H]⁺ at m/z 261.0)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 261.0 | 231.0 | NO |
| 261.0 | 215.0 | NO₂ |
| 261.0 | 202.0 | COOCH₃ |
By analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed, and a deeper understanding of its chemical stability can be gained.
Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Distinction
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. This separation by shape, characterized by the rotationally averaged collision cross-section (CCS), allows for the distinction of isomers and conformers. gre.ac.ukresearchgate.net
For this compound, different spatial arrangements of its substituent groups, particularly the rotation of the methoxycarbonyl group relative to the carbostyril ring, could give rise to distinct, stable conformers. These conformers, while having the same mass, would present different shapes to the buffer gas in the ion mobility cell, resulting in different drift times and, consequently, distinct CCS values.
For instance, a more compact, folded conformer would experience fewer collisions and travel faster through the drift tube than a more extended, linear conformer. gre.ac.uk IM-MS could, therefore, resolve these conformational populations, providing valuable insight into the molecule's three-dimensional structural landscape. The experimental CCS values can also be compared with theoretical CCS values calculated for computationally optimized structures, aiding in the definitive assignment of each conformer. gre.ac.uk
Hypothetical Ion Mobility Data for Conformers of this compound
| Conformer | Proposed Orientation | Theoretical Collision Cross Section (CCS) in N₂ (Ų) |
| Conformer A | Methoxycarbonyl group planar with the ring system | 155.2 |
| Conformer B | Methoxycarbonyl group perpendicular to the ring system | 162.5 |
Chiroptical Spectroscopy (If Chiral Derivatives are Explored)
The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. To utilize chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), it is necessary to synthesize chiral derivatives. wikipedia.org This could be achieved, for example, by introducing a chiral center, such as an asymmetric carbon, into one of the substituents or by creating a molecule with axial chirality. rsc.orgnih.gov The study of such chiral analogs would provide deeper insights into the stereochemical aspects of the molecule's interactions.
Circular Dichroism (CD) Spectroscopy for Chirality Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. yale.edu This technique is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. arxiv.org A CD spectrum plots molar ellipticity ([θ]) against wavelength and is characterized by positive or negative peaks known as Cotton effects.
For a synthesized chiral derivative of this compound, the aromatic carbostyril core and the nitro group would act as chromophores. The sign and magnitude of the observed Cotton effects in the CD spectrum would be directly related to the absolute configuration of the chiral center(s). nih.gov By comparing the experimental CD spectrum with theoretical spectra generated from quantum chemical calculations for different enantiomers, the absolute stereochemistry of the derivative could be unambiguously assigned. nih.gov
Hypothetical CD Spectral Data for a Chiral Derivative of this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| 350 | +15,000 |
| 310 | -5,000 |
| 280 | +22,000 |
| 250 | +8,000 |
Optical Rotatory Dispersion (ORD) Studies of Chiral Analogs
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of a chiral substance's optical rotation as a function of the wavelength of light. wikipedia.orgvlabs.ac.in An ORD curve plots specific rotation ([α]) against wavelength. For chiral molecules containing chromophores, the ORD curve will show an anomalous dispersion, also known as a Cotton effect, in the region of the chromophore's absorption band. vlabs.ac.in
The shape of this Cotton effect (positive or negative) in the ORD spectrum of a chiral analog of this compound would be characteristic of its stereochemistry. acs.org ORD and CD are closely related phenomena (linked by the Kronig-Kramers relations), and together they provide a comprehensive picture of a molecule's chiroptical properties. wikipedia.org ORD can be particularly useful for determining the absolute configuration of chiral molecules, including ketones, lactams, and other compounds containing carbonyl groups, which is relevant to the carbostyril core. acs.org
Hypothetical ORD Data for a Chiral Derivative of this compound
| Wavelength (nm) | Specific Rotation ([α]) (degrees) |
| 600 | +50 |
| 500 | +90 |
| 400 | +250 |
| 360 | +1200 (Peak) |
| 330 | 0 |
| 300 | -950 (Trough) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species (If Applicable to Reactivity)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. wikipedia.org While this compound is a diamagnetic molecule (no unpaired electrons), its nitroaromatic structure makes it susceptible to reduction reactions that can generate paramagnetic radical anions. nih.govnih.gov
Specifically, a one-electron reduction of the nitro group would form the this compound radical anion. This radical species would be EPR-active. The resulting EPR spectrum would provide a wealth of information about the electronic structure of the radical. The primary parameters obtained are the g-value and hyperfine coupling constants (a). libretexts.org
The g-value is characteristic of the radical's electronic environment. More importantly, the hyperfine coupling constants reveal the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N of the nitro group, ¹H on the aromatic ring). The magnitude of these coupling constants is proportional to the spin density of the unpaired electron at that nucleus, allowing for the mapping of the electron's delocalization across the molecule. acs.orgnih.gov This information is crucial for understanding the reactivity and electronic properties of the radical intermediate. researchgate.net
Hypothetical EPR Parameters for the this compound Radical Anion
| Parameter | Nucleus | Value (Gauss) |
| g-value | - | 2.0045 |
| Hyperfine Coupling (aN) | ¹⁴N (nitro group) | 9.8 |
| Hyperfine Coupling (aH) | ¹H (position 7) | 3.2 |
| Hyperfine Coupling (aH) | ¹H (position 5) | 2.5 |
| Hyperfine Coupling (aN) | ¹⁴N (ring nitrogen) | 0.8 |
Computational Chemistry and Theoretical Studies on 8 Nitro 6 Methoxycarbonylcarbostyril
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular structure to determine its electronic wave function and energy.
Density Functional Theory (DFT) for Molecular Geometry and Frontier Molecular Orbitals (FMOs)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a hypothetical study of 8-Nitro-6-methoxycarbonylcarbostyril, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. mdpi.comchemrxiv.org
From this optimized geometry, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. chemrxiv.org
Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
Charge Distribution and Electrostatic Potential Maps
Understanding the distribution of electronic charge within a molecule is key to predicting its interactions with other molecules. DFT calculations would be used to determine the partial atomic charges on each atom of this compound.
An Electrostatic Potential (ESP) map would also be generated. This map visualizes the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen atoms of the nitro and carbonyl groups.
Aromaticity Analysis of the Carbostyril Ring System
The aromaticity of the bicyclic carbostyril ring system is a key feature of its structure and reactivity. Computational methods such as the Nucleus-Independent Chemical Shift (NICS) calculation would be employed to quantify the degree of aromaticity. NICS values calculated at the center of the rings would provide a magnetic descriptor of aromatic character; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity.
Conformational Analysis and Potential Energy Surfaces
The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation.
Global Minimum Conformation Search
The methoxycarbonyl group (-COOCH₃) at the 6-position has rotational freedom, leading to different possible conformations (rotamers). A systematic conformational search or computational techniques like simulated annealing would be performed to identify the most stable conformation, known as the global minimum on the potential energy surface. This involves calculating the energy of various rotational isomers to find the one with the lowest energy.
Molecular Dynamics Simulations for Solution Behavior and Flexibility
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, providing insights into its flexibility and interactions with a solvent. nih.govnih.gov An MD simulation of this compound, typically in a solvent box of water, would reveal how the molecule moves, vibrates, and rotates at a given temperature. nih.gov This analysis would identify flexible regions of the molecule, such as the rotation of the nitro and methoxycarbonyl groups, and study the stability of key hydrogen bonds that might form with solvent molecules. nih.gov
Reaction Mechanism Elucidation and Transition State Analysis
Understanding the formation and subsequent derivatization of this compound is crucial for its synthesis and application. Computational chemistry provides a virtual laboratory to dissect reaction mechanisms at a molecular level, identifying transition states and predicting the most favorable reaction pathways.
The synthesis of this compound likely involves key steps such as the cyclization to form the carbostyril core and the nitration of the aromatic ring. The regioselectivity of these reactions—that is, the preferential formation of one positional isomer over others—is of paramount importance.
Computational approaches, particularly Density Functional Theory (DFT), are adept at predicting the regioselectivity of electrophilic aromatic substitution reactions, such as nitration. By calculating the energies of the intermediate structures (sigma complexes) for nitration at different positions of the 6-methoxycarbonylcarbostyril precursor, the most likely site of substitution can be determined. The position with the lowest activation energy barrier for the formation of the transition state leading to the sigma complex will correspond to the major product. For instance, in the nitration of related quinoline (B57606) systems, computational studies have successfully rationalized the observed regioselectivity by analyzing the stability of the reaction intermediates.
Similarly, in the cyclization step to form the carbostyril ring, multiple pathways may exist. Quantum mechanics-based computational workflows can be employed to predict the regioselective outcomes of such reactions. beilstein-journals.org These methods calculate the relative energies of all pertinent intermediates and transition states, thereby identifying the most energetically favorable route.
Stereoselectivity, while potentially less critical in the synthesis of the planar aromatic core of this molecule, can become a significant factor in subsequent derivatization reactions, especially at any non-aromatic centers or if chiral catalysts are employed. Computational modeling can predict the stereochemical outcome by comparing the energies of the diastereomeric transition states.
Table 1: Hypothetical DFT-Calculated Relative Energies for Nitration Intermediates of 6-Methoxycarbonylcarbostyril
| Position of Nitration | Relative Energy of Sigma Complex (kcal/mol) | Predicted Major Product |
| C5 | +2.5 | No |
| C7 | +1.8 | No |
| C8 | 0.0 | Yes |
Note: This table is illustrative and based on general principles of electrophilic aromatic substitution on quinoline-like systems. Actual values would require specific DFT calculations.
Once synthesized, this compound can undergo various derivatization reactions to modify its properties. For example, the nitro group can be reduced to an amine, or the methoxycarbonyl group can be hydrolyzed or converted to an amide. Computational chemistry can map the entire reaction pathway for such transformations.
This involves:
Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy conformations.
Locating Transition States: Sophisticated algorithms are used to find the transition state structure that connects reactants to products. The transition state is a first-order saddle point on the potential energy surface.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
By mapping these pathways, chemists can predict the feasibility of a proposed derivatization reaction, understand the mechanism, and potentially design catalysts to lower the activation energy and improve the reaction efficiency.
Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting various spectroscopic properties of molecules. These predictions are invaluable for confirming the structure of a newly synthesized compound and for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound.
The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. The process involves:
Optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).
Performing a GIAO calculation on the optimized geometry to compute the absolute magnetic shielding tensors for each nucleus.
Referencing the calculated shielding values to the shielding of a standard compound (e.g., tetramethylsilane, TMS), which is calculated at the same level of theory, to obtain the chemical shifts.
These predicted chemical shifts can then be compared with experimental data to confirm the structure. For quinolone derivatives, DFT calculations have been shown to produce ¹³C NMR chemical shifts with a root mean square error of less than 2.0 ppm, demonstrating the high accuracy of these methods.
Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in a Substituted Carbostyril Backbone
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 162.5 | 161.8 |
| C3 | 121.3 | 120.9 |
| C4 | 140.1 | 139.7 |
| C4a | 118.9 | 118.5 |
| C8a | 145.2 | 144.6 |
Note: This table is a hypothetical example to illustrate the typical accuracy of DFT-based NMR predictions.
Vibrational Spectra (Infrared and Raman): Computational chemistry can simulate the vibrational spectra (IR and Raman) of this compound. This is achieved by performing a frequency calculation on the optimized molecular geometry. The output of this calculation includes the vibrational frequencies and their corresponding intensities.
These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method. The resulting simulated spectrum can be compared with the experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. For instance, the characteristic symmetric and asymmetric stretching frequencies of the nitro group, and the carbonyl stretch of the ester and the carbostyril, can be precisely identified. DFT calculations have been successfully used to assign the normal modes of other nitro-polycyclic aromatic hydrocarbons. sfasu.edu
Electronic Spectra (UV-Vis): The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions between its electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and oscillator strengths of organic molecules. q-chem.comcecam.org
A TD-DFT calculation can predict the wavelength of maximum absorption (λ_max) and the intensity of the electronic transitions for this compound. This information is crucial for understanding the molecule's color and its potential applications in areas such as dyes or optical materials. For example, TD-DFT has been used to analyze the electronic transitions in tetrahydroquinoline derivatives, assigning the observed absorption bands to specific molecular orbital transitions. rsc.org
Molecular Modeling of Interactions with Macromolecular Targets (Preclinical / Chemical Biology Focus)
The carbostyril scaffold is present in many biologically active compounds. Molecular modeling techniques, particularly molecular docking, can be used to predict how this compound might interact with macromolecular targets such as proteins or nucleic acids. This is a key step in the early stages of drug discovery.
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (a protein). The process involves:
Obtaining the three-dimensional structures of the ligand (optimized using quantum chemistry) and the receptor (typically from a protein data bank).
Sampling a large number of possible binding poses of the ligand in the active site of the receptor.
Using a scoring function to estimate the binding affinity for each pose.
The results of a docking study can provide valuable information about:
Potential Biological Targets: By docking the molecule against a panel of known drug targets, potential biological activities can be hypothesized.
Binding Mode: The specific orientation of the molecule in the active site can be visualized, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Structure-Activity Relationships (SAR): By docking a series of related compounds, it is possible to understand how different functional groups contribute to binding affinity. This knowledge can guide the design of more potent analogs.
For example, a molecular docking study could investigate the binding of this compound to the active site of a particular kinase or DNA gyrase, two common targets for quinolone-based drugs. The nitro and methoxycarbonyl groups would be of particular interest in such a study, as their potential hydrogen bonding and electrostatic interactions could be crucial for binding.
Ligand-Protein Docking for Binding Mode Prediction
Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates by estimating the binding affinity of small molecules to a protein of interest. nih.gov In the context of this compound, docking studies would be crucial to understand how it interacts with a specific biological target.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. youtube.com These poses are then scored based on a function that estimates the binding energy, with lower scores typically indicating a more favorable interaction.
Hypothetical Docking Study of this compound:
A hypothetical docking study could reveal key interactions between this compound and a target protein's active site. For instance, the nitro group at the 8th position might form hydrogen bonds with specific amino acid residues, while the methoxycarbonyl group at the 6th position could engage in hydrophobic interactions. The carbostyril core itself could participate in π-π stacking interactions with aromatic residues.
Table 1: Potential Interactions Identified Through a Hypothetical Docking Study
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Nitro Group | Hydrogen Bonding | Arginine, Lysine, Histidine |
| Methoxycarbonyl Group | Hydrophobic Interactions | Leucine, Isoleucine, Valine |
| Carbonyl Group (Carbostyril) | Hydrogen Bonding | Serine, Threonine, Tyrosine |
| Aromatic Rings (Carbostyril) | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
These predicted binding modes provide a structural basis for understanding the molecule's activity and can guide the design of new derivatives with improved potency and selectivity.
QM/MM Approaches for Active Site Interactions and Catalytic Mechanisms
To gain a more accurate and detailed understanding of the interactions within the protein's active site, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed. nih.gov These approaches combine the accuracy of quantum mechanics for a small, critical region of the system (e.g., the ligand and key active site residues) with the efficiency of molecular mechanics for the rest of the protein and solvent. nih.govresearchgate.net
QM/MM simulations are particularly useful for studying enzymatic reaction mechanisms, as they can model the breaking and forming of chemical bonds, which is not possible with classical molecular mechanics. nih.gov For this compound, if it were to act as an inhibitor that forms a covalent bond with its target, QM/MM would be essential to elucidate the reaction pathway and calculate the activation energies. researchgate.net
Table 2: Application of QM/MM to Study this compound
| Research Question | QM Region | MM Region | Expected Outcome |
| Accurate binding energy calculation | This compound and key active site residues | Remainder of the protein and solvent | A more precise estimation of binding affinity, including electronic effects. |
| Elucidation of a covalent modification mechanism | This compound and the reacting residue(s) | Remainder of the protein and solvent | Detailed reaction pathway, identification of transition states, and calculation of reaction barriers. |
| Understanding charge transfer interactions | The entire ligand and surrounding residues | The rest of the protein and solvent | Insight into the electronic nature of the ligand-protein interactions. |
By providing a detailed picture of the electronic and structural changes that occur during binding and reaction, QM/MM simulations offer invaluable insights that can complement and refine the predictions from molecular docking.
Pharmacophore Modeling and Virtual Screening Based on Structure
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model can be generated based on the structure of a known active ligand, like this compound, when bound to its target protein. dovepress.com The key interaction points identified from docking or QM/MM studies, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, are used to define the pharmacophore.
Once a pharmacophore model for this compound is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. beilstein-institut.deresearchgate.net This allows for the rapid identification of other molecules that have a similar arrangement of functional groups and are therefore likely to bind to the same target. mdpi.com
Table 3: Hypothetical Pharmacophore Features of this compound
| Pharmacophore Feature | Corresponding Functional Group |
| Hydrogen Bond Acceptor | Nitro group, Carbonyl group |
| Hydrogen Bond Donor | N-H group in the carbostyril ring |
| Hydrophobic Group | Aromatic rings |
| Aromatic Ring | Carbostyril core |
Virtual screening campaigns based on such a pharmacophore model can lead to the discovery of novel chemical scaffolds with potentially similar or improved biological activity. nih.govnih.gov This approach is a cornerstone of modern computer-aided drug design, enabling the efficient exploration of vast chemical spaces to find promising new drug candidates.
Biological and Mechanistic Investigations of 8 Nitro 6 Methoxycarbonylcarbostyril and Its Derivatives
In Vitro Biological Target Identification and Validation
The biological activity of a compound is fundamentally determined by its interaction with specific molecular targets within a biological system. For derivatives of 8-Nitro-6-methoxycarbonylcarbostyril, a range of in vitro assays are employed to identify and validate these targets, providing insights into their mechanism of action.
Enzyme Inhibition and Activation Assays (e.g., protein kinases, proteases, transferases)
While specific enzymatic inhibition or activation data for this compound is not extensively documented in publicly available literature, the broader class of nitroaromatic compounds has been studied for such activities. Nitro groups, being strongly electron-withdrawing, can influence the interaction of the parent molecule with enzyme active sites. nih.govnih.gov For instance, the nitro group can act as a masked electrophile, which, under certain conditions within an enzyme's active site, can form covalent adducts with nucleophilic residues like cysteine. nih.govnih.gov This mechanism has been observed in the inhibition of enzymes such as isocitrate lyase. nih.govnih.gov Therefore, it is plausible that this compound or its derivatives could be investigated as potential inhibitors of enzymes where such interactions are favorable.
Potential enzymatic assays for this compound could include a panel of protein kinases, proteases, and transferases to identify any inhibitory or activating effects. The results of such screenings would be crucial in determining its therapeutic potential.
Receptor Binding and Activation Studies (e.g., GPCRs, nuclear receptors)
The carbostyril scaffold is present in molecules known to interact with various receptors. For example, derivatives of aripiprazole, which contains a related dihydrocarbostyril core, are known to act on dopamine (B1211576) and serotonin (B10506) receptors. While direct receptor binding data for this compound is scarce, its structural features suggest that it could be profiled against a panel of G-protein coupled receptors (GPCRs) and nuclear receptors to determine its binding affinity and functional activity (agonist, antagonist, or inverse agonist).
Cell-Based Assays for Specific Signaling Pathways (e.g., MAPK, PI3K/Akt)
To understand the downstream cellular effects of potential target engagement, cell-based assays are invaluable. These assays can reveal whether a compound modulates specific signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) or the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are often dysregulated in diseases like cancer. Should this compound be identified as an enzyme inhibitor or receptor ligand, subsequent cell-based assays would be essential to confirm its on-target effects and explore its broader cellular impact.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological activity of a lead compound. For this compound, SAR studies would focus on understanding how modifications to the nitro and methoxycarbonyl groups, as well as other positions on the carbostyril ring, affect its interaction with biological targets.
Impact of Nitro Group Modifications on Biological Activity
The nitro group's position, number, and electronic environment can significantly influence a molecule's biological activity. nih.govnih.gov In SAR studies of this compound, the nitro group at the 8-position could be moved to other positions on the aromatic ring, or it could be replaced by other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy). The reduction of the nitro group to an amino group would also be a critical modification to investigate, as this can dramatically alter the compound's properties and biological activity. nih.gov
Table 1: Hypothetical SAR of Nitro Group Modifications
| Compound | Modification at Position 8 | Hypothetical Biological Activity (IC50 in µM) |
| Parent | -NO2 | 10 |
| Analogue 1 | -NH2 | > 100 |
| Analogue 2 | -CN | 15 |
| Analogue 3 | -CF3 | 12 |
| Analogue 4 | -H | 50 |
This table is illustrative and based on general principles of medicinal chemistry; it does not represent actual experimental data for this compound.
Influence of Methoxycarbonyl Substitutions on Target Engagement
The methoxycarbonyl group at the 6-position is an ester, which can influence the compound's polarity, solubility, and ability to form hydrogen bonds. SAR studies would involve modifying this group to explore its role in target engagement. For example, hydrolysis of the ester to the corresponding carboxylic acid would introduce a negative charge, which could be beneficial or detrimental for activity depending on the nature of the target's binding pocket. Conversion to various amides (primary, secondary, or tertiary) would introduce different hydrogen bonding capabilities and steric bulk.
Table 2: Hypothetical SAR of Methoxycarbonyl Group Modifications
| Compound | Modification at Position 6 | Hypothetical Target Engagement (Kd in µM) |
| Parent | -COOCH3 | 5 |
| Analogue 5 | -COOH | 20 |
| Analogue 6 | -CONH2 | 8 |
| Analogue 7 | -CON(CH3)2 | 15 |
This table is illustrative and based on general principles of medicinal chemistry; it does not represent actual experimental data for this compound.
Lack of Publicly Available Research Data Precludes Article Generation on this compound
A thorough and extensive search of publicly available scientific literature and databases has revealed a significant absence of research pertaining to the chemical compound "this compound." Consequently, it is not possible to generate the requested article focusing on its biological and mechanistic investigations as outlined.
The specific and detailed nature of the requested article, requiring in-depth information on stereochemical influences, cellular interactions, and preclinical efficacy, necessitates a foundation of existing primary research. The search for such foundational data on "this compound" and its derivatives has not yielded any specific studies that would allow for a scientifically accurate and informative discussion on the following topics:
Preclinical In Vitro Efficacy Studies in Disease Models:The search did not uncover any preclinical studies investigating the efficacy of this compound in disease models. In particular, there is no available data on its antiproliferative activity or its effects on cell cycle modulation in any cancer cell lines.
Without any primary research data, the generation of a professional and authoritative article that adheres to the user's strict outline and content requirements is unachievable. Any attempt to create such an article would be purely speculative and would not meet the standards of scientific accuracy.
Therefore, until research on "this compound" is conducted and published in the scientific domain, the creation of the requested article is not feasible.
Research on this compound Remains Undisclosed
Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information regarding the biological and mechanistic investigations of the chemical compound this compound. Despite targeted inquiries into its potential anti-inflammatory effects, antimicrobial activity, and applications in chemical biology, no specific research findings, data, or publications could be retrieved for this particular molecule.
Efforts to locate studies detailing the anti-inflammatory properties of this compound in immune cell models were unsuccessful. Similarly, searches for its antimicrobial activity against pathogenic strains and its ability to inhibit biofilm formation yielded no relevant results. The scientific community has not published any data, such as Minimum Inhibitory Concentration (MIC) values, that would quantify its potential efficacy against bacteria or fungi.
Furthermore, there is no available information on the development or use of this compound as a molecular probe in chemical biology applications. This includes any attempts to create affinity probes for target identification, design fluorescent analogs for bioimaging purposes, or utilize the compound as a chemical tool to investigate and validate biological pathways.
The absence of research data for this compound stands in contrast to studies on related chemical structures, such as quinoline (B57606) and nitro-containing compounds, which have been investigated for various biological activities. However, it is crucial to note that findings for these related but distinct molecules cannot be extrapolated to this compound.
Advanced Applications of 8 Nitro 6 Methoxycarbonylcarbostyril in Materials Science and Analytical Chemistry
Potential in Optoelectronic and Photonic Materials
While the carbostyril family is known for its applications in optoelectronics, no specific research is available for 8-Nitro-6-methoxycarbonylcarbostyril.
Luminescence Properties and Quantum Yields of this compound
There are no published studies detailing the luminescence, emission spectra, or quantum yields of this specific compound. The presence of a nitro group often quenches fluorescence, but its interaction with the methoxycarbonyl group and the effect of its position on the carbostyril ring have not been experimentally determined.
Two-Photon Absorption and Non-Linear Optical Properties
Molecules with strong intramolecular charge-transfer characteristics, like push-pull systems, can exhibit significant non-linear optical (NLO) properties, including two-photon absorption. However, no NLO measurements or theoretical calculations for this compound have been reported.
Charge Transport Characteristics in Organic Electronics
The potential for this molecule to act as an n-type or p-type semiconductor in organic electronic devices has not been investigated. Data on its charge mobility, energy levels (HOMO/LUMO), and performance in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) are absent from the scientific literature.
Development of Chemical Sensors and Probes
The quinoline (B57606) scaffold is a common component in chemical sensors. However, this compound has not been specifically developed or tested for these applications.
Fluorescent Sensors for Specific Ions or Biological Analytes
There is no evidence of this compound being used as a fluorescent probe for detecting metal ions, anions, or any biological analytes. Studies on its selectivity, sensitivity, or binding mechanisms are not available.
Chromogenic Sensors for Environmental Monitoring
Similarly, no research has been published on the use of this compound as a chromogenic (color-changing) sensor for environmental pollutants or other target molecules.
Role in Supramolecular Chemistry and Self-Assembly Processes
There is no specific information available in scientific literature regarding the role of this compound in supramolecular chemistry or self-assembly processes.
Design of Hydrogen-Bonded Architectures
Crystal Engineering for Functional Materials
Information on the crystal structure and the application of this compound in crystal engineering for the development of functional materials is not available in the reviewed literature. There are no published reports on its use to control solid-state properties or create materials with specific functions through crystallographic design.
Advanced Analytical Methodologies for Complex Matrices
No established advanced analytical methodologies specifically developed for the detection or quantification of this compound in complex matrices have been reported.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
There are no published UHPLC-MS/MS methods for the trace analysis of this compound. Consequently, data regarding retention times, mass transitions, limits of detection (LOD), or limits of quantification (LOQ) are not available.
Interactive Data Table: UHPLC-MS/MS Parameters
No data available for this compound.
Capillary Electrophoresis and Chiral Separation Techniques for Enantiomeric Purity
The application of capillary electrophoresis or chiral separation techniques for the analysis of this compound, including for the assessment of enantiomeric purity, has not been described in the scientific literature.
Electrochemical Detection Methods
No studies detailing the use of electrochemical methods for the detection or analysis of this compound were found. Information regarding its electrochemical properties, such as oxidation or reduction potentials, which would be necessary for developing such methods, is not available.
Future Research Directions and Emerging Paradigms for 8 Nitro 6 Methoxycarbonylcarbostyril
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Key applications of AI and ML in the study of 8-Nitro-6-methoxycarbonylcarbostyril could include:
Property Prediction: Machine learning algorithms can be trained to predict various properties of carbostyril derivatives, such as their solubility, toxicity, and bioactivity. numberanalytics.com
Synthesis Planning: AI can assist in designing efficient synthetic routes for novel derivatives, identifying the most effective and cost-efficient methods. numberanalytics.com
Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds to identify those with the highest potential for desired biological activity. nih.gov
Exploration of Novel Sustainable Synthetic Routes and Catalytic Systems
The development of sustainable synthetic methodologies is a critical area of focus in modern chemistry. For this compound, future research will likely concentrate on greener synthetic routes that minimize waste and energy consumption. qeios.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
Nitroaromatic compounds, a key feature of the target molecule, are traditionally synthesized using methods that can generate significant hazardous waste. nih.govresearchgate.net Emerging techniques such as photocatalysis, electrochemistry, and flow chemistry offer milder and more efficient alternatives to traditional methods for synthesizing heterocyclic compounds. numberanalytics.com
Potential sustainable approaches for the synthesis of this compound and its derivatives include:
Catalyst Development: The design of novel catalysts, including biocatalysts and nano-catalysts, can lead to more selective and efficient reactions. nih.gov
Green Solvents: The use of water, ethanol, or supercritical CO2 as reaction media can significantly reduce the environmental impact of the synthesis process. qeios.com
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields, often with reduced energy consumption. qeios.com
Development of Advanced Multimodal Characterization Techniques
A thorough understanding of the structure and properties of this compound is essential for its development and application. Future research will benefit from the use of advanced characterization techniques that provide detailed information at the molecular level.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for characterizing heterocyclic compounds. numberanalytics.commdpi.com For more complex systems, techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural data. numberanalytics.com
Advanced characterization techniques will be crucial for:
Structural Elucidation: Confirming the precise arrangement of atoms within the molecule and its derivatives. mdpi.com
Studying Interactions: Investigating how the molecule interacts with biological targets, such as proteins and nucleic acids.
Dynamic Systems Analysis: Characterizing the behavior of the molecule in complex and dynamic environments, which can be a significant challenge. numberanalytics.com
Expansion of Biological Applications to Uncharted Therapeutic Areas
The quinolone scaffold, the core of this compound, is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including antibacterial, anticancer, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.netmyquinstory.info While the initial applications of quinolones were as antibiotics, research has expanded to explore their potential in treating a variety of diseases. myquinstory.infonih.gov
Future research will likely focus on exploring the therapeutic potential of this compound and its derivatives in areas that have not been extensively studied for this class of compounds. The presence of the nitro group can also influence the biological activity of the molecule. nih.gov
Potential new therapeutic areas for investigation include:
Neurodegenerative Diseases: Some quinolone derivatives have shown potential in the treatment of diseases like Alzheimer's. researchgate.net
Parasitic Infections: Quinolones have demonstrated activity against parasites that cause malaria and other diseases. mdpi.com
Cancer: Many quinolone derivatives have been investigated for their anticancer properties, with some showing potent activity against various cancer cell lines. researchgate.netnih.gov
Integration with Nanotechnology for Hybrid Systems
The convergence of nanotechnology and medicinal chemistry opens up new possibilities for the development of advanced therapeutic and diagnostic agents. Integrating this compound with nanomaterials could lead to the creation of hybrid systems with enhanced properties.
For example, quinoline (B57606) derivatives can be incorporated into nanocarriers to improve their delivery to specific targets within the body, potentially increasing their efficacy and reducing side effects. researchgate.net Graphene quantum dots and other nanocomposites have been explored as carriers for delivering quinoline-based drugs to cancer cells. nih.gov
Potential applications of nanotechnology integration include:
Targeted Drug Delivery: Encapsulating the compound in nanoparticles to target specific cells or tissues.
Theranostics: Developing systems that combine therapeutic and diagnostic capabilities.
Bioimaging: Using fluorescent properties of quinolone derivatives for cellular imaging. nih.gov
High-Throughput Screening and Combinatorial Chemistry for Derivative Synthesis
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new drug candidates. nih.gov These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, significantly increasing the chances of finding molecules with the desired biological activity. thermofisher.comstanford.edu
The flexible synthetic nature of the quinolone scaffold makes it an ideal candidate for combinatorial chemistry, where various substituents can be introduced at different positions on the ring to create a diverse library of derivatives. myquinstory.inforsc.org HTS can then be used to screen these libraries against a range of biological targets. nih.gov
Key strategies in this area involve:
Library Design: Creating diverse libraries of this compound derivatives by systematically varying the substituents on the carbostyril core.
Automated Synthesis: Employing robotic systems to automate the synthesis of large numbers of compounds. numberanalytics.com
Rapid Biological Assays: Developing and utilizing high-throughput assays to quickly assess the biological activity of the synthesized compounds.
Structure-Based Drug Design and Fragment-Based Lead Discovery Principles
Structure-based drug design and fragment-based lead discovery (FBLD) are rational approaches to drug development that rely on a detailed understanding of the three-dimensional structure of the biological target. mdpi.com These methods can lead to the design of more potent and selective drugs.
FBLD starts with the identification of small, low-molecular-weight compounds (fragments) that bind to the target protein. nih.govnih.gov These fragments can then be grown, linked, or merged to create more potent lead compounds. drugdiscoverytrends.commdpi.comyoutube.com The quinolone scaffold itself can be considered a fragment that can be elaborated upon to design new inhibitors. nih.gov
Application of these principles to this compound would involve:
Target Identification: Identifying a specific biological target relevant to a disease of interest.
Structural Biology: Determining the three-dimensional structure of the target protein, often in complex with a ligand.
Computational Modeling: Using computer simulations to design and optimize molecules that bind to the target with high affinity and selectivity. mdpi.com
Q & A
Q. Q1. How do steric and electronic effects of the 8-nitro and 6-methoxycarbonyl groups influence the regioselectivity of electrophilic substitution in carbostyril derivatives?
Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals.
- Validate computationally predicted reactivity via bromination experiments (e.g., Br₂/FeBr₃) and LC-MS analysis of products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
